

Synthesis of optically active (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Octyn-3-OL

Cat. No.: B1346985

Get Quote

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Professor Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful and widely used method for the enantioselective reduction of ketones and other unsaturated functional groups.[1] This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[2] The hydrogenation is performed under a pressurized atmosphere of hydrogen gas.

A key feature of the Noyori hydrogenation is the use of a pre-catalyst, often a Ru(II)-BINAP dihalide or dicarboxylate, which is activated under the reaction conditions to form the catalytically active ruthenium hydride species. The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction, with (S)-BINAP generally affording the (S)-alcohol.

Reaction Mechanism

The catalytic cycle for the Noyori asymmetric hydrogenation of a ketone is generally understood to involve the following key steps:

- Catalyst Activation: The Ru(II)-BINAP precatalyst reacts with hydrogen to generate a
 catalytically active ruthenium hydride species.
- Substrate Coordination: The ketone substrate, 1-octyn-3-one, coordinates to the ruthenium center. For functionalized ketones, this coordination can be facilitated by a nearby functional group.

- Hydrogenation: The coordinated ketone undergoes hydrogenation. This is believed to proceed through the keto form of the substrate.
- Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium center, and the catalyst is regenerated for the next cycle by reaction with another molecule of hydrogen.

Experimental Protocol: Noyori Asymmetric Hydrogenation of 1-Octyn-3-one (Adapted)

Disclaimer: The following protocol is an adapted, representative procedure based on general methods for the Noyori asymmetric hydrogenation of ketones, as a specific protocol for 1-octyn-3-one was not found in the immediate search. Optimization may be required for this specific substrate.

Materials:

- 1-Octyn-3-one
- [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar (S)-BINAP-Ru(II) precatalyst
- Ethanol (degassed)
- Hydrogen gas (high purity)
- High-pressure autoclave or similar hydrogenation reactor
- Standard laboratory glassware for inert atmosphere techniques

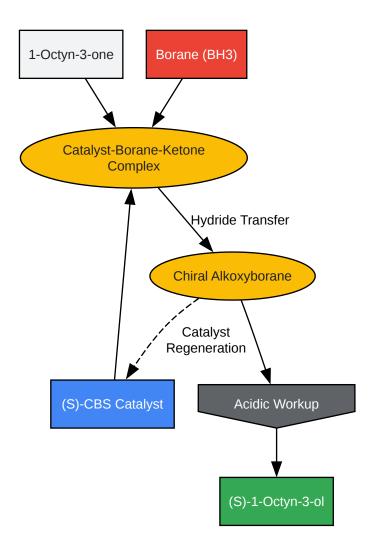
Procedure:

- Reactor Preparation: A high-pressure autoclave equipped with a magnetic stir bar and a pressure gauge is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
- Charging the Reactor: The Ru(II)-(S)-BINAP precatalyst (e.g., 0.01 mol%) and 1-octyn-3-one (1.0 eq) are added to the reactor under an inert atmosphere.

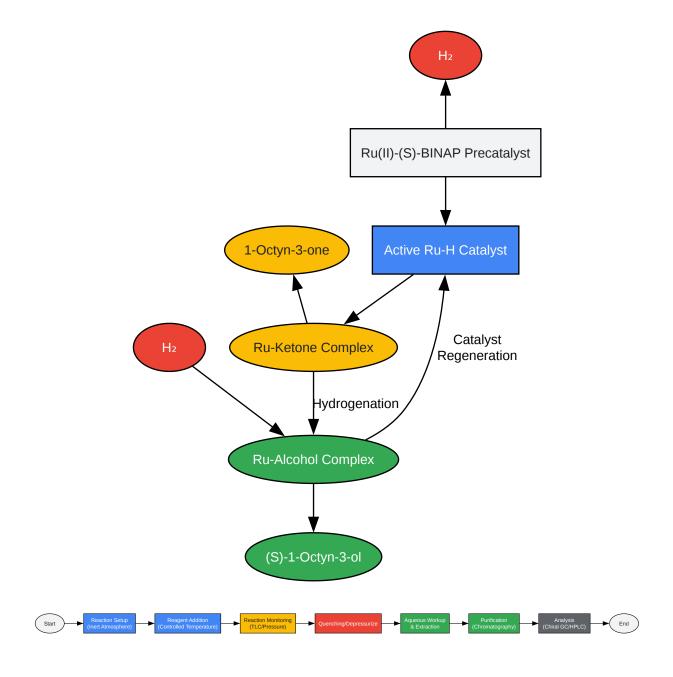
- Solvent Addition: Degassed ethanol is added to the reactor to dissolve the substrate and catalyst.
- Hydrogenation: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by purging the system multiple times. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm) and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C).
- Reaction Monitoring: The reaction progress can be monitored by observing the hydrogen uptake.
- Workup: Once the reaction is complete, the hydrogen pressure is carefully released. The
 reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced
 pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield (S)-1-octyn-3-ol.
- Chiral Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of optically active **1-octyn-3-ol** using various methods.


Synthe sis Metho d	Cataly st/Rea gent	Reduci ng Agent	Solven t	Temp (°C)	Time (h)	Yield (%)	ee (%)	Config uration
CBS Reducti on	(-)-α- pinene derived organo borane	B-3- pinanyl- 9-BBN	THF	RT	8	86	>95	S
Noyori Hydrog enation	Ru(II)- (S)- BINAP type	H₂ (gas)	Ethanol	RT - 80	12-48	Data not found	Data not found	S (predict ed)

Note: This table will be updated as more data from other methods are incorporated. Data for the Noyori hydrogenation of 1-octyn-3-one is currently unavailable and the conditions are representative.


Visualizations

Reaction Pathway: CBS Reduction of 1-Octyn-3-one

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- To cite this document: BenchChem. [Synthesis of optically active (S)-1-Octyn-3-ol].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346985#synthesis-of-optically-active-s-1-octyn-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com